3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

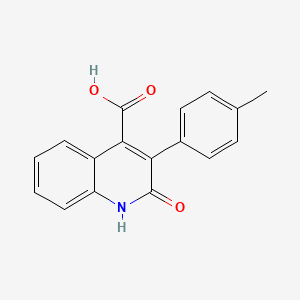

The molecular architecture of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is defined by its complex bicyclic structure incorporating both heterocyclic and aromatic components. The compound possesses the molecular formula C17H13NO3 with a molecular weight of 279.30 grams per mole, as established through systematic chemical analysis. The Chemical Abstracts Service registry number 400082-48-6 uniquely identifies this specific molecular entity within chemical databases. The quinoline core structure serves as the fundamental framework, consisting of a benzene ring fused to a pyridine ring, creating the characteristic bicyclic aromatic system that defines quinoline derivatives.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects the precise positioning of functional groups and substituents throughout the molecular structure. The base name derives from quinoline-4-carboxylic acid, with specific positional descriptors indicating the presence of the 4-methylphenyl group at position 3 and the oxo functionality at position 2 of the dihydroquinoline system. The 1,2-dihydro designation indicates the partial saturation of the quinoline ring system, specifically referring to the saturation at positions 1 and 2, which distinguishes this compound from its fully aromatic quinoline counterparts. The carboxylic acid functionality at position 4 represents a key structural feature that significantly influences the compound's chemical properties and potential reactivity patterns.

The molecular connectivity can be described through the Simplified Molecular Input Line Entry System representation: O=C(C1=C(C2=CC=C(C)C=C2)C(NC3=C1C=CC=C3)=O)O, which provides a linear notation for the three-dimensional molecular structure. This representation illustrates the connectivity between the quinoline core, the methylphenyl substituent, and the carboxylic acid group, emphasizing the complex bonding patterns that define the compound's structural identity. The presence of both electron-withdrawing and electron-donating groups within the molecular framework creates distinctive electronic distribution patterns that influence the compound's overall chemical behavior and spectroscopic properties.

Properties

IUPAC Name |

3-(4-methylphenyl)-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-6-8-11(9-7-10)14-15(17(20)21)12-4-2-3-5-13(12)18-16(14)19/h2-9H,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGURCXDWBLOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is with a molecular weight of 293.29 g/mol. The compound features a quinoline skeleton, which is known for its biological activity, particularly in drug development.

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid, in treating malaria. Research indicates that compounds within this class exhibit potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A notable study demonstrated that derivatives of quinoline-4-carboxamide showed low nanomolar potency and favorable pharmacokinetic properties. These compounds were effective in vivo against P. berghei in mouse models, achieving effective doses below 1 mg/kg when administered orally . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite .

Anticancer Properties

The anticancer potential of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid has also been explored. Various derivatives have shown promising results against different cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7) cells. For instance, synthesized compounds from related quinoline structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This suggests that modifications to the quinoline structure can enhance selectivity and potency against cancerous cells.

Antimicrobial Activity

In addition to its antimalarial and anticancer applications, 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid exhibits antimicrobial properties. Studies have shown that quinoline derivatives can be effective against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The antimicrobial activity is often linked to the presence of electron-withdrawing groups on the quinoline ring, which enhances interaction with microbial targets .

Summary Table of Applications

| Application | Activity | Target Organism/Cell Line | IC50/Effective Dose |

|---|---|---|---|

| Antimalarial | Inhibition of Plasmodium falciparum | P. falciparum, P. berghei | EC50 = 120 nM; ED90 < 1 mg/kg |

| Anticancer | Cytotoxic effects on cancer cells | HCT-116, MCF-7 | IC50 = 1.9 - 7.52 μg/mL |

| Antimicrobial | Activity against bacterial strains | Mycobacterium smegmatis, Pseudomonas aeruginosa | Varies by derivative |

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methylphenyl)-8-methylxanthine: This compound shares a similar phenyl substituent but has a different core structure.

3-(4-Methoxyphenyl)propionic acid: Similar in having a phenyl ring with a different substituent and a different core structure.

Uniqueness

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is unique due to its specific quinoline core structure combined with the 4-methylphenyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid, also known by its chemical structure C17H13NO3, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula: C17H13NO3

- Molecular Weight: 281.29 g/mol

- CAS Number: 1476800

Antimicrobial Activity

Research has indicated that compounds within the quinolinecarboxylic acid family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinolinecarboxylic acids demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid | Active against Staphylococcus aureus and Escherichia coli | 12.5 |

Case Study: Antibacterial Evaluation

In a comparative study, 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid was tested against standard bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity comparable to established antibiotics like norfloxacin .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 20 | Inhibition of proliferation and migration |

In a study conducted on HeLa cells, the compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxic effects. The mechanism was attributed to the activation of caspases, which are critical mediators in the apoptotic pathway .

The biological activity of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid can be attributed to its ability to interact with various biological targets:

- DNA Interaction: The compound has shown affinity for DNA binding, leading to disruption in replication processes.

- Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Modulation: Studies indicate that it can modulate ROS levels within cells, contributing to its anticancer effects by inducing oxidative stress in cancer cells.

Q & A

Q. What are the established synthetic routes for 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid?

The compound can be synthesized via oxidation of 4-methylquinoline derivatives. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (a key intermediate) is prepared by reacting 4-methylquinoline-2(1H)-one with KMnO₄ and NaOH in water under reflux conditions. This generates a carboxyl group at the 4-position . Further functionalization, such as introducing the 4-methylphenyl moiety, may involve Friedel-Crafts alkylation or cross-coupling reactions. Chlorination of intermediates using POCl₃ in DMF has also been reported for analogous compounds .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization typically employs:

- Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group).

- NMR : and NMR resolve the aromatic proton environment and confirm substitution patterns.

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking in analogous structures) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

- Solubility : Poor aqueous solubility due to aromaticity; polar aprotic solvents (DMF, DMSO) are often used.

- Thermal stability : Melting points for related compounds range from 182–242°C, indicating moderate thermal stability .

- Acid-base behavior : The carboxylic acid group (pKa ~4-5) allows pH-dependent solubility adjustments.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d') level calculates:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., lone pair donation from carbonyl oxygen) .

- Frontier Molecular Orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. These insights guide derivatization strategies for tuning biological or catalytic activity.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 73% in one protocol vs. 40–60% in others) may arise from:

- Reaction scale : Large-scale syntheses often face mixing inefficiencies.

- Purification methods : Recrystallization vs. chromatography impacts recovery.

- Catalyst aging : For example, AlCl₃ in cyclization reactions degrades with moisture. Resolution involves optimizing stoichiometry, solvent drying, and inert atmospheres .

Q. How can molecular docking studies inform biological activity predictions?

Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., enzymes). Key steps:

Protein preparation : Remove water, add hydrogens, define binding pockets.

Ligand optimization : Minimize energy of the compound’s 3D structure.

Scoring : Binding affinities (ΔG) predict inhibition potential. For example, quinoline derivatives often target DNA gyrase or topoisomerases .

Q. What role do molecular dynamics (MD) simulations play in stability assessments?

MD simulations (e.g., GROMACS) track conformational changes over time (50–100 ns):

Q. How does substituent variation (e.g., methyl vs. methoxy) affect bioactivity?

Comparative studies on analogues show:

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.